molecular formula C24H22ClN5O2 B2640745 (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1790196-75-6

(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2640745
CAS RN: 1790196-75-6
M. Wt: 447.92
InChI Key: MLDBKKCWTLUHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Synthesis

The compound's crystal structure and synthesis have been extensively studied to understand its chemical properties and potential applications. For instance, Revathi et al. (2015) described the crystal structure of an adduct related to this compound, highlighting the dihedral angles and intermolecular hydrogen bonds that contribute to its stability and reactivity. This study provides foundational knowledge for exploring the compound's applications in materials science and pharmaceuticals (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Antifungal Activity

Lv et al. (2013) explored the antifungal activity of novel derivatives, including structures similar to the queried compound. Their preliminary study of the structure-activity relationship revealed that certain phenyl substituents, such as 4-chlorophenyl, significantly influence antifungal activity. This research suggests potential applications in developing new antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).

Biological Evaluation and Docking Studies

Research on novel pyrazoline derivatives, including those related to the specified compound, has shown promising anti-inflammatory and antibacterial activities. Studies like those conducted by Ravula et al. (2016) demonstrate the compound's potential in medicinal chemistry, particularly in designing new therapeutic agents with improved biological profiles. Molecular docking studies complement these findings by predicting the compounds' interactions with biological targets, further underscoring their pharmaceutical applications (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Molecular Docking and Antimicrobial Activity

The synthesis and molecular docking studies of compounds structurally related to the queried chemical have been linked to antimicrobial activities. Sivakumar et al. (2021) combined spectroscopic and quantum chemical analyses with molecular docking to assess antimicrobial potential, providing insight into how such compounds could be optimized for treating bacterial and fungal infections (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Synthesis and Characterization for Medicinal Chemistry

Further research into the synthesis and structural characterization of derivatives, including pyrrole and triazole rings, highlights the compound's significance in drug design and development. These studies lay the groundwork for developing new therapeutic agents targeting various diseases, from infectious diseases to cancer, through the synthesis of novel derivatives with potential biological activities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-phenyl-5-pyrrol-1-yltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2/c25-19-10-8-18(9-11-19)24(32)12-16-29(17-13-24)23(31)21-22(28-14-4-5-15-28)30(27-26-21)20-6-2-1-3-7-20/h1-11,14-15,32H,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDBKKCWTLUHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.